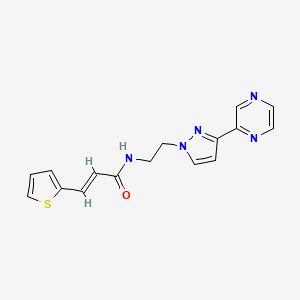

(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a heterocyclic acrylamide derivative featuring a pyrazine-substituted pyrazole core linked via an ethyl group to a thiophene-containing acrylamide moiety. Pyrazines and pyrazoles are known for their roles in medicinal chemistry, particularly in kinase inhibition and anticancer activity, while thiophene acrylamides are associated with antinociceptive properties and ion channel modulation .

Properties

IUPAC Name |

(E)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c22-16(4-3-13-2-1-11-23-13)19-8-10-21-9-5-14(20-21)15-12-17-6-7-18-15/h1-7,9,11-12H,8,10H2,(H,19,22)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXCPPNMRYMVFH-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.

Introduction of the pyrazine ring: This step involves the reaction of the pyrazole derivative with a pyrazine derivative under appropriate conditions.

Formation of the acrylamide moiety: This involves the reaction of the intermediate with acryloyl chloride in the presence of a base.

Coupling with thiophene: The final step involves the coupling of the intermediate with a thiophene derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Analogues

Table 3: Pharmacological Profiles

- DM497 () demonstrates antinociceptive effects via CaV2.2 inhibition, suggesting the thiophene acrylamide motif is critical for ion channel targeting .

Structural Characterization

- X-ray Crystallography : Compound 3 () was characterized using X-ray diffraction, revealing planar geometries for pyrazole and thiophene rings . The target compound’s pyrazine moiety may introduce steric hindrance, necessitating advanced techniques like SHELX-based refinement () for accurate structure determination .

Biological Activity

(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article delves into the synthesis, characterization, and biological evaluation of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound's chemical structure includes a pyrazine ring, a pyrazole ring, and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 337.4 g/mol. The synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing pyrazole and thiophene rings have shown significant inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 7c | E. coli | 18 | 25 |

| 7d | S. aureus | 20 | 15 |

| (E)-N-(...) | C. albicans | 16 | 30 |

The Kirby-Bauer disk diffusion method was employed to assess the antimicrobial effectiveness, revealing that specific structural modifications enhance activity against microbial pathogens .

2. Antioxidant Activity

The antioxidant capabilities of this compound were evaluated using DPPH radical scavenging assays. Compounds with similar structures demonstrated considerable free radical scavenging activity, indicating their potential as therapeutic agents in oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |

|---|---|---|

| 7b | 85 | 78 |

| (E)-N-(...) | 80 | 75 |

These results suggest that the presence of both pyrazole and thiophene rings contributes to the overall antioxidant effect .

The primary mode of action for this compound appears to involve the inhibition of key enzymes in microbial metabolism, particularly mycobacterial cytochrome P450 enzymes. This interaction disrupts normal metabolic processes in pathogens such as Mycobacterium tuberculosis, leading to their death .

Case Studies

A notable case study involved the synthesis and testing of a series of pyrazole derivatives where (E)-N-(...) was included among the compounds evaluated for biological activity. The study reported significant antibacterial effects against multidrug-resistant strains, showcasing its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.